4-Vinylpyridoxal-5-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Vinylpyridoxal-5-phosphate is a derivative of pyridoxal phosphate, which is the active form of vitamin B6 This compound is characterized by the presence of a vinyl group attached to the pyridoxal phosphate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Vinylpyridoxal-5-phosphate typically involves the phosphorylation of pyridoxal Schiff bases. One common method includes the reaction of pyridoxal with phenetidine to form a Schiff base, followed by phosphorylation using polyphosphoric acid in an ionic liquid medium. The reaction mixture is then hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of ionic liquids as solvents is preferred due to their low volatility and ability to dissolve a wide range of substances. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Vinylpyridoxal-5-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridoxal phosphate derivatives.
Reduction: Reduction reactions can convert it back to pyridoxal or its analogs.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products: The major products formed from these reactions include various pyridoxal phosphate derivatives, which can be further utilized in biochemical studies .
Scientific Research Applications
4-Vinylpyridoxal-5-phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its role in enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of vitamin B6 deficiency and related disorders.
Industry: It is used in the production of pharmaceuticals and as an additive in nutritional supplements
Mechanism of Action
The mechanism of action of 4-Vinylpyridoxal-5-phosphate involves its role as a coenzyme in enzymatic reactions. It forms a Schiff-base linkage with the ε-amino group of lysine residues in enzymes, facilitating various biochemical transformations. The compound acts as an electrophilic catalyst, stabilizing carbanionic intermediates and enabling transamination, decarboxylation, and racemization reactions .
Comparison with Similar Compounds
Pyridoxal phosphate: The active form of vitamin B6, involved in numerous enzymatic reactions.
Pyridoxine: Another form of vitamin B6, which can be converted to pyridoxal phosphate in the body.
Pyridoxamine: A form of vitamin B6 that also converts to pyridoxal phosphate.
Uniqueness: 4-Vinylpyridoxal-5-phosphate is unique due to the presence of the vinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying specific biochemical pathways and developing novel therapeutic agents .
Properties
IUPAC Name |
(4-ethenyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO5P/c1-3-8-7(5-15-16(12,13)14)4-10-6(2)9(8)11/h3-4,11H,1,5H2,2H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUIGLFMYPIKIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=C)COP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185308 |
Source
|
Record name | 4-Vinylpyridoxal-5-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31383-64-9 |
Source
|
Record name | 4-Vinylpyridoxal-5-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031383649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Vinylpyridoxal-5-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.